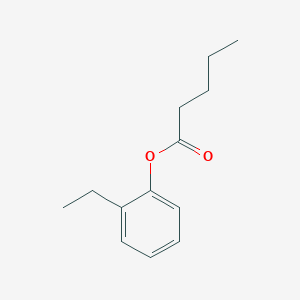

2-Ethylphenyl pentanoate

Description

2-Ethylphenyl pentanoate (CAS: Not explicitly provided in evidence) is an ester compound structurally characterized by a pentanoic acid backbone esterified with a 2-ethylphenol group. Ethyl pentanoate (ethyl valerate), a closely related compound, is widely studied for its role in aroma profiles, combustion behavior, and industrial applications. For example, ethyl pentanoate is a key aroma-active compound in alcoholic beverages such as Baijiu and beer, contributing fruity notes like red apple . It is also investigated as a biofuel candidate due to its combustion kinetics .

Properties

IUPAC Name |

(2-ethylphenyl) pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-10-13(14)15-12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSQUEILALETJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylphenyl pentanoate can be synthesized through the esterification reaction between 2-ethylphenol and pentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl pentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylphenol and pentanoic acid.

Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-ethylphenol and pentanol.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

Hydrolysis: 2-Ethylphenol and pentanoic acid.

Reduction: 2-Ethylphenol and pentanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemical Research Applications

Model Compound for Esterification Studies

- 2-Ethylphenyl pentanoate serves as a model compound in the study of esterification and transesterification reactions. Its structure allows researchers to explore the kinetics and mechanisms involved in these fundamental chemical processes, providing insights into reaction conditions and catalyst efficiencies.

Synthesis of Other Compounds

- The compound can be utilized in the synthesis of various derivatives, which are important in organic chemistry. For instance, it can undergo hydrolysis to yield 2-ethylphenol and pentanoic acid, both of which have their own applications in different chemical syntheses.

Biological Applications

Investigations into Biological Activity

- Recent studies have explored the biological activity of this compound, particularly its interactions with enzymes. The hydrolysis of the ester bond by esterases can release biologically active compounds that may interact with specific receptors, leading to various biological effects.

Potential Drug Delivery Systems

- The compound's ester linkage is of particular interest in drug delivery systems. Due to its ability to be hydrolyzed under physiological conditions, it may serve as a prodrug or a carrier for therapeutic agents, enhancing their bioavailability and efficacy.

Industrial Applications

Flavor and Fragrance Industry

- This compound is utilized in the fragrance and flavor industry due to its pleasant odor profile. It can be incorporated into perfumes, cosmetics, and food products to enhance aroma and taste. This application leverages its sensory properties, making it a valuable ingredient in consumer products.

Case Studies

Case Study 1: Drug Delivery Research

- A study published in a peer-reviewed journal investigated the use of this compound as a carrier for anti-inflammatory drugs. The research demonstrated that the compound could effectively enhance the solubility and stability of poorly soluble drugs, suggesting its potential role in formulating more effective therapeutic agents.

Case Study 2: Flavor Enhancement in Food Products

- Another research project focused on the incorporation of this compound in food formulations aimed at improving sensory attributes. The study found that this compound significantly increased consumer preference for certain products due to its fruity aroma profile.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl pentanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester bond can be hydrolyzed by esterases, releasing 2-ethylphenol and pentanoic acid. These products can then interact with specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Ethyl Hexanoate vs. Ethyl Pentanoate

- Chemical Properties: Property Ethyl Pentanoate Ethyl Hexanoate Molecular Formula C₇H₁₄O₂ C₈H₁₆O₂ Molecular Weight 130.18 g/mol 144.21 g/mol Aroma Threshold ~0.001 ppm (low) ~0.0001 ppm (very low) Key Aroma Descriptor Red apple, fruity Green apple, floral

- Functional Differences: Ethyl pentanoate and ethyl hexanoate dominate ester profiles in alcoholic beverages but differ in aroma intensity and thresholds. Ethyl hexanoate exhibits a lower detection threshold, making it more potent in contributing to floral notes in beers and wines . In Baijiu, both esters synergize to enhance complexity, with ethyl hexanoate often present in higher concentrations .

Ethyl Butanoate vs. Ethyl Pentanoate

- Applications: Ethyl butanoate (C₆H₁₂O₂) is another short-chain ester with a buttery, pineapple-like aroma. Compared to ethyl pentanoate, it is more volatile and less stable in high-ethanol matrices. Studies show that ethyl pentanoate’s release in wine increases with ethanol content (up to 13% v/v), whereas ethyl butanoate’s release is less affected by ethanol concentration .

Functional Analogs

Isopropyl Pentanoate

Isopropyl pentanoate (C₈H₁₆O₂) shares structural similarities but differs in the alcohol moiety (isopropyl vs. ethyl). In olive oil analysis, isopropyl pentanoate clusters in component 2 with terpenes and lactones, suggesting distinct solubility and interaction properties compared to ethyl pentanoate, which is more associated with fruity esters in component 1 .

Ethyl 2-Methyl Pentanoate

Used as an internal standard in gas chromatography, ethyl 2-methyl pentanoate (C₈H₁₆O₂) demonstrates higher volatility than ethyl pentanoate, making it suitable for quantifying highly volatile compounds in beer and wine .

Biofuel Candidates

Ethyl pentanoate has been studied as a second-generation biofuel due to its combustion efficiency. Compared to methyl undecanoate (a diesel surrogate), ethyl pentanoate exhibits faster oxidation kinetics at 10 atm, with laminar burning velocities peaking at equivalence ratios of 1.1–1.2 .

Carboxylic Acid Derivatives

Pentanoic acid (valeric acid), the precursor to ethyl pentanoate, is used in bioprocessing to enhance protein production. Unlike butyrate, pentanoate induces less apoptosis in CHO cells while maintaining comparable histone deacetylase inhibition, suggesting a safer profile for industrial biotechnology .

Research Findings and Data Tables

Table 1: Aroma Contribution in Alcoholic Beverages

| Compound | Aroma Intensity Rank (Beer) | Threshold (ppm) | Key Product |

|---|---|---|---|

| Ethyl Pentanoate | 3rd (S. cerevisiae beer) | 0.001 | Red apple, fruity |

| Ethyl Hexanoate | 2nd | 0.0001 | Green apple, floral |

| Ethyl 2-Methylbutanoate | 1st | 0.0005 | Tropical fruit |

Table 2: Combustion Characteristics (Ethyl Pentanoate vs. Methyl Undecanoate)

| Property | Ethyl Pentanoate | Methyl Undecanoate |

|---|---|---|

| Optimal Equivalence Ratio | 1.1–1.2 | 1.0–1.1 |

| Laminar Burning Velocity (cm/s) | 38–42 | 28–32 |

| Oxidation Stability | High at 560–1160 K | Moderate |

Source: Jet-stirred reactor experiments .

Biological Activity

2-Ethylphenyl pentanoate, also known as 2-phenylethyl pentanoate, is an ester compound formed from the reaction of 2-ethylphenol and pentanoic acid. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant research findings.

- Chemical Formula : C13H18O2

- CAS Number : 7460-74-4

- IUPAC Name : 2-phenylethyl pentanoate

The compound belongs to the class of fatty acid esters, which are carboxylic ester derivatives of fatty acids. Its unique structure contributes to its distinct chemical and physical properties, making it a subject of interest in both synthetic and biological contexts.

The biological activity of this compound is primarily attributed to its ester bond, which can be hydrolyzed by various enzymes such as esterases. This hydrolysis releases 2-ethylphenol and pentanoic acid, both of which may exert biological effects through interactions with specific receptors or enzymes in the body. The following pathways have been identified:

- Enzymatic Hydrolysis : The ester bond is susceptible to hydrolysis, leading to the release of active metabolites.

- Receptor Interaction : Released compounds may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolism.

- Drug Delivery Potential : Due to its ester linkage, this compound is being explored for use in drug delivery systems where controlled release is advantageous.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : Some metabolites derived from the hydrolysis of this compound have shown anti-inflammatory effects in vitro.

- Neuroprotective Potential : There is emerging evidence linking short-chain fatty acids (SCFAs), which can be produced from its hydrolysis, to neuroprotective effects in neurodegenerative diseases.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related esters is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl Acetate | C4H8O2 | Solvent; low toxicity |

| Methyl Butyrate | C5H10O2 | Flavoring agent; low antimicrobial |

| Ethyl Benzoate | C9H10O2 | Antimicrobial; used in perfumery |

| This compound | C13H18O2 | Antimicrobial; potential drug delivery |

Q & A

Q. What are the key structural features of 2-ethylphenyl pentanoate, and how can they be validated experimentally?

The compound consists of a pentanoate ester group linked to a 2-ethylphenyl moiety. Structural validation can be achieved via:

- Nuclear Magnetic Resonance (NMR) : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and aromatic protons (δ ~6.8–7.4 ppm) .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 130 for the molecular ion) align with the ester backbone and ethylphenyl substitution .

- 3D Visualization : Ball-and-stick models confirm bond angles and spatial arrangement of atoms .

Q. What experimental setups are recommended for studying the combustion kinetics of this compound?

Combustion studies require:

- Jet Stirred Reactor (JSR) : For oxidation kinetics at controlled pressures (e.g., 10 atm) and equivalence ratios (0.6–2.0) to measure stable species concentrations .

- Spherical Combustion Chamber : To determine laminar burning velocities under varying temperatures (560–1160 K) and pressures .

- Detailed Kinetic Modeling : A reaction scheme with ~2,700 reactions and 500+ species to simulate pathways and validate experimental data .

Q. How can this compound be synthesized, and what purity benchmarks are critical?

Synthesis typically involves esterification of pentanoic acid with 2-ethylphenol under acid catalysis. Key benchmarks:

- Purity : ≥98% (validated via gas chromatography) .

- Storage : Neat oil at -20°C to prevent hydrolysis .

- Analytical Standards : Use certified reference materials (e.g., CAS 539-82-2) for calibration .

Advanced Research Questions

Q. What contradictions exist in kinetic data for this compound oxidation, and how can they be resolved?

Discrepancies arise in:

- Temperature-Dependent Pathways : Lower temperatures (<800 K) favor peroxy radical formation, while higher temperatures (>1000 K) promote β-scission and olefin production .

- Pressure Effects : At 10 atm, CO₂ formation is suppressed compared to atmospheric conditions due to altered branching ratios . Resolution requires sensitivity analysis to identify dominant reactions and flux diagrams to map intermediate species .

Q. How does this compound act as a quorum-sensing inhibitor, and what methodologies quantify its anti-biofilm efficacy?

- Mechanism : At sub-inhibitory concentrations, it disrupts bacterial communication by interfering with autoinducer signaling (e.g., AI-2 in Bacillus subtilis) .

- Assays :

- SDS-PAGE : Compare extracellular protein profiles (e.g., Lane 2 vs. Lane 3 in ) under varying ester concentrations .

- MIC Testing : Determine minimum inhibitory concentrations against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .

Q. What catalytic strategies optimize the selective production of this compound from biomass-derived precursors?

- MOF Catalysts : MIL-101Cr-SO₃H achieves 83% selectivity at 250°C by balancing acid site density and Pd nanoparticle dispersion .

- Reaction Engineering : Higher temperatures (>200°C) favor ethyl pentanoate over γ-valerolactone due to endothermic entropy-driven pathways .

- Deactivation Mitigation : Prevent Pd nanoparticle aggregation via framework stabilization (e.g., post-synthetic modifications) .

Q. How is this compound detected in forensic decomposition studies, and what analytical techniques are most reliable?

- Volatile Organic Compound (VOC) Profiling : GC-MS identifies ethyl pentanoate as a human/pig decomposition marker (m/z 130, retention time ~12.3 min) .

- Quantitative Thresholds : Use headspace solid-phase microextraction (HS-SPME) to achieve detection limits <1 ppb in soil or tissue samples .

Methodological Considerations

Q. What statistical tools are essential for resolving spectral ambiguities in this compound analysis?

- Computer-Aided Structure Elucidation (CASE) : Algorithms rank isomers by compatibility with experimental MS/MS spectra (e.g., unexplained peaks at m/z 28, 41 require additional fragmentation rules) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystallographic data (e.g., C–H···O contacts in 2-oxo-2H-chromen-4-yl pentanoate derivatives) .

Q. How do solvent properties influence the stability of this compound in long-term storage?

- Lipophilicity : High logP (~3.5) necessitates non-polar solvents (e.g., hexane) to minimize hydrolysis .

- Degradation Kinetics : Monitor ester hydrolysis via FTIR (C=O peak at 1740 cm⁻¹) under accelerated aging (40°C, 75% RH) .

Data Interpretation Frameworks

Q. What analytical frameworks reconcile contradictions between computational and experimental reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.